2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine
Description
Molecular Formula: C₁₃H₈Cl₂N₂O Molecular Weight: 279.12 g/mol Structure: The compound consists of a benzoxazole core substituted at position 2 with a 2,5-dichlorophenyl group and at position 6 with an amine (-NH₂) .
Properties
Molecular Formula |
C13H8Cl2N2O |
|---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H8Cl2N2O/c14-7-1-3-10(15)9(5-7)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2 |
InChI Key |
AUAOAFXLBFEEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine typically involves the reaction of 2,5-dichloroaniline with salicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst such as p-toluenesulfonic acid or acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for the addition of reagents and monitoring of the reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted benzoxazole derivatives with varying biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial and viral strains and induce apoptosis in cancer cells.
Medicine: The compound has potential therapeutic applications due to its biological activities. It is being explored as a lead compound for the development of new drugs for the treatment of infectious diseases and cancer.
Industry: In the materials science field, 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Pathways Involved: The compound can affect various cellular pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction. By modulating these pathways, it can induce cell death in cancer cells or inhibit the replication of viruses and bacteria.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzoxazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |
|---|---|---|---|---|
| 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine | C₁₃H₈Cl₂N₂O | 279.12 | 2,5-dichlorophenyl (C-2); NH₂ (C-6) | Strong electron-withdrawing Cl groups enhance stability and lipophilicity. |
| 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine | C₁₃H₉ClN₂O | 244.68 | 2-chlorophenyl (C-2); NH₂ (C-6) | Single Cl reduces electron withdrawal; lower molecular weight. |
| 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine | C₁₄H₁₂N₂O | 224.26 | 3-methylphenyl (C-2); NH₂ (C-6) | Methyl group increases electron density; higher hydrophobicity. |
| 2-(Difluoromethyl)-1,3-benzoxazol-6-amine | C₈H₆F₂N₂O | 188.14 | difluoromethyl (C-2); NH₂ (C-6) | Fluorine enhances metabolic stability; compact substituent. |
| 5-Chloro-6-nitro-1,3-benzoxazol-2-amine | C₇H₄ClN₃O₃ | 229.58 | Cl (C-5); NO₂ (C-6); NH₂ (C-2) | Nitro group increases reactivity; altered substitution pattern. |
| 2-[4-(Boronate ester)phenyl]-1,3-benzoxazol-6-amine | C₁₉H₂₁BN₂O₃ | 336.19 | 4-boronate ester phenyl (C-2); NH₂ (C-6) | Boron enables cross-coupling reactions; unique synthetic utility. |
| 2-[(4-Bromophenyl)methyl]-1,3-benzoxazol-6-amine | C₁₄H₁₁BrN₂O | 303.15 | 4-bromobenzyl (C-2); NH₂ (C-6) | Bromine offers reactivity for further substitutions; bulky substituent. |
Detailed Comparative Analysis
Substituent Effects on Electronic Properties
- 2-Chlorophenyl Analog : A single chlorine reduces electron withdrawal, possibly lowering stability but improving solubility in polar solvents .
- 3-Methylphenyl Derivative : The methyl group is electron-donating, increasing electron density on the benzoxazole. This may reduce oxidative stability but improve membrane permeability .
Impact of Functional Groups on Reactivity
- Difluoromethyl Substituent : Fluorine atoms in 2-(difluoromethyl)-1,3-benzoxazol-6-amine enhance metabolic resistance and lipophilicity, making it advantageous in drug design .
- Nitro Group in 5-Chloro-6-nitro Derivative : The nitro group at C-6 introduces strong electrophilic character, enabling participation in reduction or nucleophilic substitution reactions .
- Boronate Ester Functionalization : The boronate ester group in 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine facilitates Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex molecules .
Molecular Weight and Physicochemical Implications
- The target compound’s molecular weight (279.12 g/mol) is intermediate among analogs, balancing lipophilicity and solubility.
- Bromophenylmethyl Derivative : Higher molecular weight (303.15 g/mol) and bromine’s steric bulk may reduce solubility but improve binding to hydrophobic pockets .
- Boronate Ester Analog : Predicted properties include a boiling point of 478.5°C and pKa of 2.27, indicating moderate acidity and thermal stability .
Biological Activity
2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring substituted with a dichlorophenyl group, which is crucial for its biological activity. The presence of chlorine atoms enhances its interaction with biological targets, potentially increasing its potency.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. A study highlighted that various benzoxazole compounds, including 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine, demonstrated activity against Candida albicans and other fungal pathogens. The minimum inhibitory concentrations (MICs) for these compounds were reported as follows:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine | 16 | C. albicans |
| Other derivatives | 16-32 | Various fungi |
The mechanism of action involves disruption of sterol biosynthesis in fungal cells, leading to cell death .
Anticancer Activity
The anticancer potential of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine has been explored in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it exhibited cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells:
The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
The biological activity of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may modulate receptor activity linked to cell signaling pathways.
- DNA Binding : Some studies suggest that benzoxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Case Study 1: Antifungal Efficacy
In a laboratory setting, researchers tested the antifungal activity of various benzoxazole derivatives against resistant strains of C. albicans. The study found that modifications to the benzoxazole structure significantly influenced antifungal potency.
Case Study 2: Cancer Cell Line Testing
A series of experiments assessed the cytotoxicity of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-6-amine against multiple cancer cell lines. Results indicated that the compound not only inhibited growth but also triggered apoptotic pathways more effectively than standard chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
